molecular formula C38H42O11 B14762794 Trigothysoid L

Trigothysoid L

Cat. No.: B14762794
M. Wt: 674.7 g/mol
InChI Key: WNPJCCBGGBXPSC-QEDJMQNKSA-N
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Description

Trigothysoid L is a naturally occurring daphnane-type diterpenoid isolated from the twigs and leaves of Trigonostemon thyrsoideum . Daphnane diterpenoids are characterized by their polycyclic structures, often featuring epoxy, hydroxyl, or α-β unsaturated ketone groups, which contribute to their diverse biological activities . This compound has been identified as a compound with moderate anti-HIV-1 activity through assays measuring inhibition of HIV-1 cytopathic effects and cytotoxicity against C8166 cells . While its exact EC50 value remains unspecified in available literature, it is classified alongside Trigothysoid A as having intermediate potency compared to other analogs in its class .

Properties

Molecular Formula

C38H42O11

Molecular Weight

674.7 g/mol

IUPAC Name

[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-3,7-diacetyloxy-11-hydroxy-4,8,12-trimethyl-15-phenyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-19-yl] benzoate

InChI

InChI=1S/C38H42O11/c1-19(2)36-29-21(4)35(42)26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(35)31(36)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38+/m0/s1

InChI Key

WNPJCCBGGBXPSC-QEDJMQNKSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@@](O4)(O5)C8=CC=CC=C8)C(=C)C)C)O

Canonical SMILES

CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O4)(O5)C8=CC=CC=C8)C(=C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trigothysoid L involves several steps, starting from the extraction of the raw material from Trigonostemon plants. The process typically includes:

    Extraction: Using solvents like methanol or ethanol to extract the crude compounds from the plant material.

    Isolation: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other compounds.

    Purification: Further purification steps may include recrystallization or additional chromatographic separation to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of raw materials. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for scalable production in the future .

Chemical Reactions Analysis

Types of Reactions: Trigothysoid L undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

Trigothysoid L has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying daphnane diterpenoids and their synthetic pathways.

    Biology: Investigated for its immunosuppressive effects, particularly in the modulation of T-cell activation and cytokine production.

    Medicine: Potential therapeutic agent for autoimmune diseases like rheumatoid arthritis and psoriasis.

Mechanism of Action

Trigothysoid L exerts its effects primarily through the inhibition of T-cell activation and cytokine production. This leads to an immunosuppressive state, which is beneficial in the treatment of autoimmune diseases. The compound targets specific molecular pathways involved in immune response, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Daphnane-type diterpenoids exhibit structural and functional diversity, with variations in substituents (e.g., hydroxyl, epoxy groups) and side chains significantly influencing their bioactivity. Below is a detailed comparison of Trigothysoid L with structurally or functionally related compounds:

Structural and Functional Similarities

Anti-HIV Activity:
Compound Source Anti-HIV-1 Activity (EC50) Cytotoxicity (CC50) Key Structural Features References
This compound Trigonostemon thyrsoideum Moderate Not reported C-20 hydroxyl, epoxy in ring B
Trigothysoid A Trigonostemon thyrsoideum Moderate Not reported Similar to L, with possible acyl group
Trigothysoid C Trigonostemon thyrsoideum Weak Not reported Reduced hydroxylation
Trigothysoid K Trigonostemon thyrsoideum Weak Not reported Altered side-chain configuration
Rediocide A Unspecified plant source Potent (EC50: 0.001 nM) Low cytotoxicity Orthoester group, palmitic acid chain
Trigolin A Trigonostemon lii Modest (EC50: 2.04 µg/mL) High C-6α epoxy, unsaturated ketone

Key Observations :

  • Potency Hierarchy : Rediocide A (EC50: 0.001 nM) > Trigolins > Trigothysoids A/L > Trigothysoids C/K .
  • Structural Determinants : The presence of orthoester groups (e.g., Rediocide A) or acyl chains enhances anti-HIV potency, while reduced hydroxylation (e.g., Trigothysoid C) correlates with weaker activity .
Antitumor Activity:
Compound Source Target Cells/Pathways IC50/EC50 Mechanism of Action References
Trigothysoid N Trigonostemon thyrsoideum A549 lung cancer, STAT3/FAK pathway Not specified Mitochondrial targeting, STAT3 inhibition
Trigochinin F Trigonostemon chinensis HL-60 leukemia Strong inhibition Apoptosis induction
Trigoxyphin W Trigonostemon xyphophylloides BEL-7402, SPCA-1, SGC-7901 5.62–17.19 µM Cytotoxicity via undefined pathways

Key Observations :

Structural Diversity and Bioactivity Correlations

  • Epoxy and Hydroxyl Groups : Compounds with C-6α epoxy and C-20 hydroxyl groups (e.g., Trigolins, this compound) exhibit anti-HIV activity but vary in potency due to side-chain modifications .
  • Orthoester Moieties : Rediocide A’s orthoester group and palmitic acid chain contribute to its exceptional anti-HIV potency (EC50: 0.001 nM), surpassing this compound by several orders of magnitude .
  • Acylated Derivatives : Acylation at the C-20 hydroxyl (e.g., wikstroelides D and H) often reduces cytotoxicity, suggesting a trade-off between potency and safety .

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